molecular formula C5H7NO B082004 Tetrahydrofuran-3-carbonitrile CAS No. 14631-44-8

Tetrahydrofuran-3-carbonitrile

Cat. No.: B082004
CAS No.: 14631-44-8
M. Wt: 97.12 g/mol
InChI Key: OANDNNNKGULGJK-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C5H7NO. It is a colorless liquid with an ether-like odor. This compound is a derivative of tetrahydrofuran, where a nitrile group is attached to the third carbon of the tetrahydrofuran ring .

Safety and Hazards

Tetrahydrofuran-3-carbonitrile is associated with several hazards. It has been assigned the GHS06 and GHS07 pictograms . The compound is associated with hazard statements H301, H302, H311, H320, H331 . Precautionary statements associated with the compound include P202, P261, P280, P301, P301, P310, P311 .

Future Directions

The global Tetrahydrofuran market stood at approximately 1015 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.12% during the forecast period until 2032 . This suggests that there may be increased interest and research in compounds related to tetrahydrofuran, such as Tetrahydrofuran-3-carbonitrile.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-carbonitrile can be synthesized through various methods. One common method involves the reaction of 3-furancarboxamide with a dehydrating agent to form the nitrile group . Another method includes the cyclization of 4-hydroxybutanenitrile under acidic conditions .

Industrial Production Methods: This process involves high-pressure hydrogenation and the use of catalysts such as palladium on carbon .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of tetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    Tetrahydrofuran-2-carbonitrile: Similar structure but with the nitrile group on the second carbon.

    Tetrahydrofuran-3-carboxylic acid: An oxidized derivative of tetrahydrofuran-3-carbonitrile.

    Tetrahydrofuran-3-amine: A reduced derivative of this compound.

Uniqueness: this compound is unique due to its specific placement of the nitrile group on the third carbon, which imparts distinct chemical reactivity and biological activity compared to its isomers and derivatives .

Properties

IUPAC Name

oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANDNNNKGULGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436820
Record name tetrahydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14631-44-8
Record name tetrahydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolane-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a simple and efficient method to synthesize 2-substituted Tetrahydrofuran-3-carbonitriles?

A1: A straightforward approach involves a Liquid/liquid Phase Transfer Catalysis (PTC) reaction. This method utilizes 4-chlorobutyronitrile and non-enolizable aldehydes to yield the desired 2-substituted Tetrahydrofuran-3-carbonitrile derivatives through an addition-cyclization reaction sequence. [, ]

Q2: Are there any notable applications of this compound derivatives in organic synthesis?

A3: While the provided research primarily focuses on the synthesis of Tetrahydrofuran-3-carbonitriles, their versatility as building blocks in organic synthesis is evident. These compounds can serve as valuable precursors for synthesizing various heterocyclic compounds, including pyrazoleamines and pyrazolopyrimidines. [] The presence of the nitrile group offers opportunities for further functionalization, broadening the scope of their applications in the development of new molecules with potential biological activities.

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